molecular formula C6H13BrO3 B1651108 2-(2-Bromoethoxy)-1,1-dimethoxyethane CAS No. 1228258-41-0

2-(2-Bromoethoxy)-1,1-dimethoxyethane

Cat. No.: B1651108
CAS No.: 1228258-41-0
M. Wt: 213.07
InChI Key: XUZJVFLJJMGQJJ-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1,1-dimethoxyethane is an organic compound with the molecular formula C6H13BrO3 It is a brominated ether, which means it contains both bromine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethoxy)-1,1-dimethoxyethane can be synthesized through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. In this case, the reaction between 2-bromoethanol and 1,1-dimethoxyethane in the presence of a strong base like sodium hydride (NaH) or potassium hydride (KH) can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale ether synthesis would apply. This typically involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)-1,1-dimethoxyethane can undergo various chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The ether groups can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium or potassium alkoxides in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of ethers, alcohols, or amines depending on the nucleophile used.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or ketones.

Scientific Research Applications

2-(2-Bromoethoxy)-1,1-dimethoxyethane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)-1,1-dimethoxyethane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a leaving group (bromine), forming a double bond. The molecular targets and pathways involved are specific to the type of reaction and the conditions under which it occurs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethoxy)-1,1-dimethoxyethane is unique due to its specific combination of bromine and ether groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(2-bromoethoxy)-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO3/c1-8-6(9-2)5-10-4-3-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZJVFLJJMGQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(COCCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286888
Record name 2-(2-Bromoethoxy)-1,1-dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228258-41-0
Record name 2-(2-Bromoethoxy)-1,1-dimethoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228258-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromoethoxy)-1,1-dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromoethoxy)-1,1-dimethoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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